2,2-Dimethyl-1-aziridinemethanol
Overview
Description
2,2-Dimethyl-1-aziridinemethanol is an organic compound that features a three-membered aziridine ring with a hydroxymethyl group and two methyl groups attached to the same carbon atom
Preparation Methods
Synthetic Routes and Reaction Conditions
2,2-Dimethyl-1-aziridinemethanol can be synthesized through several methods. One common approach involves the reaction of 2,2-dimethylaziridine with formaldehyde under basic conditions. The reaction typically proceeds as follows: [ \text{2,2-Dimethylaziridine} + \text{Formaldehyde} \rightarrow \text{this compound} ]
Another method involves the ring-opening of 2,2-dimethylaziridine with methanol in the presence of a strong acid catalyst, such as sulfuric acid. This reaction yields this compound as the primary product.
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using the aforementioned methods. The choice of method depends on factors such as cost, availability of raw materials, and desired purity of the final product. The reactions are usually carried out in batch reactors with precise control over temperature, pressure, and reaction time to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
2,2-Dimethyl-1-aziridinemethanol undergoes various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form a carboxylic acid derivative.
Reduction: The aziridine ring can be reduced to form an amine derivative.
Substitution: The hydroxymethyl group can be substituted with other functional groups, such as halogens or alkyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Halogenation can be achieved using reagents like thionyl chloride or phosphorus tribromide.
Major Products Formed
Oxidation: 2,2-Dimethyl-1-aziridinecarboxylic acid.
Reduction: 2,2-Dimethyl-1-aziridinemethanamine.
Substitution: 2,2-Dimethyl-1-aziridinehalomethane.
Scientific Research Applications
2,2-Dimethyl-1-aziridinemethanol has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use as a precursor for drug development, particularly in the synthesis of novel therapeutic agents.
Industry: It is used in the production of polymers and resins, where its unique structural properties contribute to the desired characteristics of the final products.
Mechanism of Action
The mechanism of action of 2,2-dimethyl-1-aziridinemethanol involves its ability to undergo ring-opening reactions, which can lead to the formation of reactive intermediates. These intermediates can interact with various molecular targets, such as enzymes and nucleic acids, leading to biological effects. The compound’s reactivity is primarily due to the strain in the three-membered aziridine ring, which makes it susceptible to nucleophilic attack.
Comparison with Similar Compounds
Similar Compounds
Aziridine: A simpler analog with a three-membered ring but without the hydroxymethyl and methyl groups.
2,2-Dimethylaziridine: Similar structure but lacks the hydroxymethyl group.
2,2-Dimethyl-1-aziridinecarboxylic acid: An oxidized derivative of 2,2-dimethyl-1-aziridinemethanol.
Uniqueness
This compound is unique due to the presence of both the hydroxymethyl group and the two methyl groups on the same carbon atom. This structural feature imparts distinct reactivity and properties compared to its analogs. The hydroxymethyl group provides additional sites for chemical modification, making it a versatile intermediate in organic synthesis.
Properties
IUPAC Name |
(2,2-dimethylaziridin-1-yl)methanol | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H11NO/c1-5(2)3-6(5)4-7/h7H,3-4H2,1-2H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VQVPOEAEXQQCRE-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CN1CO)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H11NO | |
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70939530 | |
Record name | (2,2-Dimethylaziridin-1-yl)methanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70939530 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
101.15 g/mol | |
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
18217-02-2 | |
Record name | 1-Aziridinemethanol, 2,2-dimethyl- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0018217022 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | (2,2-Dimethylaziridin-1-yl)methanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70939530 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.